ent-Rosuvastatin Lactone
Overview
Description
ent-Rosuvastatin Lactone is a derivative of Rosuvastatin, a widely used statin medication for lowering cholesterol levels. It is not a naturally occurring metabolite and is only found in individuals exposed to Rosuvastatin or its derivatives . This compound is part of the human exposome and is formed through the degradation of Rosuvastatin under various conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of ent-Rosuvastatin Lactone involves the degradation of Rosuvastatin calcium. The stock solution of Rosuvastatin is prepared by dissolving an appropriate amount of Rosuvastatin calcium in a 0.1 M sodium hydroxide solution. This basic solution is then transferred to a separatory funnel and neutralized by adding 15 mL of 1.0 M hydrochloric acid, forming a white emulsion containing Rosuvastatin .
Industrial Production Methods: In industrial settings, the production of this compound involves controlling the degradation process of Rosuvastatin under specific conditions such as thermal, light, and acidity. Chromatographic techniques are used to identify and quantify the concentration of Rosuvastatin and its degradation products .
Chemical Reactions Analysis
Types of Reactions: ent-Rosuvastatin Lactone undergoes various chemical reactions, including:
Oxidation: Conversion of Rosuvastatin to its lactone form.
Hydrolysis: Conversion of the lactone form back to Rosuvastatin under acidic conditions.
Common Reagents and Conditions:
Aprotic Solvents: Promote the forward reaction, converting Rosuvastatin to its lactone form.
Acidic Aqueous Mobile Phase: Promotes the reverse reaction, converting the lactone form back to Rosuvastatin.
Organic Protic Solvents (e.g., Methanol): Both Rosuvastatin and its lactone form remain stable.
Major Products: The major product formed from these reactions is the lactone form of Rosuvastatin, which is the primary degradation product .
Scientific Research Applications
ent-Rosuvastatin Lactone has several scientific research applications, including:
Mechanism of Action
ent-Rosuvastatin Lactone, like other statins, is a competitive inhibitor of the enzyme hydroxymethylglutaryl-coenzyme A reductase. This enzyme catalyzes the conversion of hydroxymethylglutaryl-coenzyme A to mevalonate, an early rate-limiting step in cholesterol biosynthesis . The lactone form is highly lipophilic and enters cells via passive diffusion, whereas the acid form uses active transport .
Comparison with Similar Compounds
- Lovastatin Lactone
- Simvastatin Lactone
- Atorvastatin Lactone
- Fluvastatin Lactone
- Pitavastatin Lactone
Comparison: While all these compounds share a common mechanism of action as inhibitors of hydroxymethylglutaryl-coenzyme A reductase, they differ in their chemical structures and physicochemical properties. ent-Rosuvastatin Lactone is unique due to its specific degradation pathway and its role in the pleiotropic effects of statins .
Properties
IUPAC Name |
N-[4-(4-fluorophenyl)-5-[(E)-2-[(2R,4S)-4-hydroxy-6-oxooxan-2-yl]ethenyl]-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O5S/c1-13(2)20-18(10-9-17-11-16(27)12-19(28)31-17)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)32(4,29)30/h5-10,13,16-17,27H,11-12H2,1-4H3/b10-9+/t16-,17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOEGVMSNJOCVHT-RJCHQFKYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1C=CC2CC(CC(=O)O2)O)C3=CC=C(C=C3)F)N(C)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NC(=NC(=C1/C=C/[C@H]2C[C@@H](CC(=O)O2)O)C3=CC=C(C=C3)F)N(C)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901099948 | |
Record name | rel-N-[4-(4-Fluorophenyl)-6-(1-methylethyl)-5-[(1E)-2-[(2R,4S)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethenyl]-2-pyrimidinyl]-N-methylmethanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901099948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
615263-62-2 | |
Record name | rel-N-[4-(4-Fluorophenyl)-6-(1-methylethyl)-5-[(1E)-2-[(2R,4S)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethenyl]-2-pyrimidinyl]-N-methylmethanesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=615263-62-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | rel-N-[4-(4-Fluorophenyl)-6-(1-methylethyl)-5-[(1E)-2-[(2R,4S)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethenyl]-2-pyrimidinyl]-N-methylmethanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901099948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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